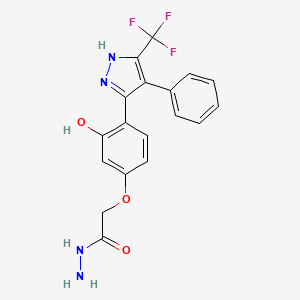
N-(2-(3-fluorobenzamido)phenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(3-fluorobenzamido)phenyl)picolinamide” is a chemical compound with the molecular formula C19H14FN3O2 . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 19 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 335.338.科学的研究の応用
Analytical Methods in Antioxidant Activity
Analytical methods for determining antioxidant activity are crucial in various scientific fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test assess antioxidant capacities, which are vital for understanding the antioxidative properties of compounds. These methods, based on spectrophotometry, evaluate the kinetics of reactions involving antioxidants, providing insights into their effectiveness and potential therapeutic applications [Munteanu & Apetrei, 2021].
Copper(II) Complexes with Anti-inflammatory Properties
Research on copper(II) complexes, including those with non-steroidal anti-inflammatory drugs (NSAIDs), highlights the intersection of chemistry and biology in developing potential therapeutic agents. These complexes exhibit properties such as SOD-mimetic activity, DNA interaction, and anticancer activity, indicating their relevance in medicinal chemistry and drug design [Šimunková et al., 2019].
Heavy Metals Adsorption by Modified Clays
The study of kaolinite and montmorillonite clays as adsorbents for toxic heavy metals underscores the importance of chemical modifications to enhance adsorption capacities. This research is relevant for environmental science, showcasing methods to mitigate pollution and its effects on health [Bhattacharyya & Gupta, 2008].
作用機序
Target of Action
The primary target of N-(2-(3-fluorobenzamido)phenyl)picolinamide is the Cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, which plays a vital role in cellular respiration and energy production.
Mode of Action
This compound interacts with its target, the Cytochrome bc1 complex, by binding into the Qi-site . This binding mode is structurally related to other compounds such as UK-2A and antimycin-A . The detailed binding mode of this compound remains unknown .
Biochemical Pathways
The binding of this compound to the Cytochrome bc1 complex affects the electron transport chain . This interaction can potentially disrupt the normal function of the electron transport chain, leading to changes in cellular respiration and energy production.
Result of Action
It is known that the compound can bind to the cytochrome bc1 complex and potentially disrupt its function . This disruption could lead to changes in cellular respiration and energy production .
Safety and Hazards
While specific safety and hazard information for “N-(2-(3-fluorobenzamido)phenyl)picolinamide” is not available, related compounds such as picolinamide have safety data sheets available. These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c20-14-7-5-6-13(12-14)18(24)22-15-8-1-2-9-16(15)23-19(25)17-10-3-4-11-21-17/h1-12H,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRYSLQBZYBIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfanylbenzamide](/img/structure/B2616662.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/no-structure.png)
![N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2616670.png)
![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2616673.png)



![4-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2616679.png)
